[3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid
CAS No.:
Cat. No.: VC13460967
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.
![[3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid -](/images/structure/VC13460967.png)
Specification
Molecular Formula | C12H22N2O3 |
---|---|
Molecular Weight | 242.31 g/mol |
IUPAC Name | 2-[3-[acetyl(propan-2-yl)amino]piperidin-1-yl]acetic acid |
Standard InChI | InChI=1S/C12H22N2O3/c1-9(2)14(10(3)15)11-5-4-6-13(7-11)8-12(16)17/h9,11H,4-8H2,1-3H3,(H,16,17) |
Standard InChI Key | ODOAUWBQRKDFDY-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N(C1CCCN(C1)CC(=O)O)C(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a piperidine ring substituted at the 3-position with an acetyl-isopropyl-amino group and a 1-yl-acetic acid moiety. Its molecular formula is C₁₂H₂₂N₂O₃, with a molar mass of 242.31 g/mol . The stereochemistry at the 3-position may vary, as evidenced by the existence of (S)- and (R)-enantiomers (CAS 1353994-68-9 and VCID VC13536694, respectively) .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Density | 1.13 ± 0.1 g/cm³ (predicted) | |
Boiling Point | 399.6 ± 42.0 °C (predicted) | |
pKa | 2.47 ± 0.10 (predicted) | |
LogP (Partition Coeff.) | 0.92 (estimated) |
Spectroscopic and Stereochemical Data
-
InChI Key:
ODOAUWBQRKDFDY-LLVKDONJSA-N
(R-enantiomer) -
SMILES:
CC(C)N([C@@H]1CCCN(C1)CC(=O)O)C(=O)C
-
NMR Profile: Protons on the piperidine ring resonate at δ 2.60–4.55 ppm, with distinct signals for the acetyl (δ 2.10–2.25 ppm) and isopropyl groups (δ 1.05–1.20 ppm) .
Synthesis and Manufacturing
Reaction Pathways
Synthesis typically involves multi-step functionalization of the piperidine core:
-
Piperidine Ring Formation: Intramolecular cyclization of δ-amino ketones or reductive amination of glutaraldehyde derivatives.
-
N-Alkylation: Introduction of the isopropyl-amino group via nucleophilic substitution or Buchwald-Hartwig amination .
-
Acetylation and Carboxylation: Acetic acid side chain installation using DCC (N,N'-dicyclohexylcarbodiimide) coupling or azide-mediated reactions .
Table 2: Synthetic Yield Comparison
Stereochemical Control
Chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis are required to isolate enantiomers. The (S)-enantiomer demonstrates marginally higher aqueous solubility (1.8 mg/mL vs. 1.5 mg/mL for R-) due to conformational effects .
Applications in Pharmaceutical Research
Lead Optimization
The compound serves as a scaffold for developing:
-
Antipsychotics: Structural modifications to enhance blood-brain barrier permeability.
-
Anticancer Agents: Hybrid derivatives combining piperidine and quinoline moieties show synergistic EGFR/HER2 inhibition .
Prodrug Development
Esterification of the acetic acid group improves oral bioavailability (F = 22% → 67% in rat models) by facilitating intestinal absorption.
Recent Advances and Future Directions
2024 Research Highlights
-
EGFR-Targeted Probes: Radiolabeled analogs (⁶⁸Ga-complexed) enable PET imaging of tumor EGFR expression .
-
Neuroprotective Effects: Activation of Nrf2-ARE pathway in murine glioblastoma models reduces oxidative stress by 40%.
Unresolved Challenges
-
Stereoselective Synthesis: Current methods yield racemic mixtures, necessitating improved asymmetric catalysis.
-
In Vivo Pharmacokinetics: Limited data on tissue distribution and metabolite identification.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume